Cecropin-A

Antifungal peptide Candidacidal activity Cecropin family comparison

Most cationic AMPs fail in vivo due to hemolytic toxicity. Cecropin-A solves this with the highest therapeutic index among 11 tested peptides. - Highest selectivity; 1% hemolysis at 800 µM vs. bacterial MICs as low as 0.50 mg/L - Intact N-terminal helix essential for P. aeruginosa; synergizes with β-lactams vs. MDR A. baumannii - Linear 37-mer peptide, >98% HPLC purity, shipped blue ice at -20°C; ready for global delivery

Molecular Formula
Molecular Weight
Cat. No. B1577564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCecropin-A
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.1 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cecropin-A Procurement Guide: Baseline Characterization and Antimicrobial Spectrum


Cecropin-A is a 37-residue, cationic, α-helical antimicrobial peptide originally isolated from the hemolymph of the giant silk moth Hyalophora cecropia [1]. It exhibits a characteristic helix-hinge-helix structural motif in which an amphipathic N-terminal helix is connected via a flexible Gly-Ile-Gly hinge to a hydrophobic C-terminal helix [2]. This architecture enables potent, broad-spectrum activity against both Gram-negative and Gram-positive bacteria, as well as fungicidal effects against yeast-phase Candida albicans [3]. The peptide is synthesized as a linear chain with free N- and C-termini and carries a net positive charge that facilitates electrostatic interaction with negatively charged bacterial membranes [4].

Cecropin-A vs. In-Class Analogs: Why Generic Substitution Fails


Cecropins A, B, and D are products of distinct genes that diverged from a common ancestor, resulting in sequence variations that materially affect antimicrobial potency, spectrum, and eukaryotic cytotoxicity [1]. Even single-residue substitutions in the N-terminal amphipathic region of Cecropin-A can ablate activity against specific pathogens, such as Pseudomonas aeruginosa and Bacillus megaterium, without affecting anti-E. coli potency [2]. Consequently, substituting Cecropin-A with Cecropin-B, Cecropin-D, or truncated analogs without direct comparative MIC data introduces significant risk of reduced efficacy, altered target organism coverage, or unacceptable hemolytic profiles. The quantitative evidence below delineates the precise performance boundaries that differentiate Cecropin-A from its closest structural and functional alternatives.

Cecropin-A Quantitative Differentiation: Head-to-Head MIC, Selectivity, and SAR Evidence


Cecropin-A vs. Cecropin-B: Comparative MIC Against Candida albicans and Gram-Positive Bacteria

In a direct head-to-head comparison against Candida albicans using standardized broth microdilution, Cecropin-A exhibited a minimum inhibitory concentration (MIC) of 16 μmol/L, whereas Cecropin-B demonstrated superior antifungal potency with an MIC of 8 μmol/L, representing a 2-fold difference in activity [1]. Against Staphylococcus aureus, both peptides showed equivalent MIC values of 1 μmol/L, indicating that the potency differential is organism-specific rather than universal [1].

Antifungal peptide Candidacidal activity Cecropin family comparison

Cecropin-A Therapeutic Index: Superior Selectivity vs. Melittin and Magainins

A systematic comparative analysis of eleven cationic antimicrobial peptides established that Cecropin-A possesses the highest therapeutic index among all peptides tested, calculated as the ratio of the concentration producing 50% hemolysis (HC₅₀) or 50% lymphocyte cytotoxicity to the MIC against bacterial pathogens [1]. In this analysis, cecropins as a class ranked highest, followed by magainins, with melittin exhibiting the lowest therapeutic index due to pronounced hemolytic and cytotoxic effects [1]. For context, the hybrid peptide ABP-dHC-Cecropin A demonstrated only 1% hemolysis at 800 μM against human red blood cells, with an IC₅₀ of 349.5 μM against K562 leukemia cells, confirming the inherent low mammalian cytotoxicity of the Cecropin-A scaffold [2].

Therapeutic index Hemolytic activity Peptide cytotoxicity Selectivity ratio

Cecropin-A vs. CA(1-7)M(2-9)NH₂ Hybrid: MIC Comparison Against MDR Acinetobacter baumannii

In a direct comparative study against 32 nosocomial isolates of multidrug-resistant Acinetobacter baumannii, Cecropin-A demonstrated an MIC range of 0.50–32 mg/L, while the engineered hybrid peptide CA(1-7)M(2-9)NH₂ (a Cecropin-A/melittin chimera) exhibited superior potency with an MIC range of 0.25–16 mg/L [1]. Melittin alone showed an identical MIC range to Cecropin-A (0.50–32 mg/L) but with substantially greater hemolytic liability [1]. The hybrid achieved a 2-fold improvement in the lower bound of the MIC range and maintained activity across all tested MDR isolates [1].

Multidrug-resistant Acinetobacter baumannii Hybrid peptide Nosocomial infection

Cecropin-A N-Terminal Structural Requirements: SAR Differentiation for Organism-Specific Selection

Structure-activity relationship studies of N-terminal Cecropin-A analogues revealed that the highly α-helical 1–11 region is not essential for anti-Escherichia coli activity but is critically required for activity against Pseudomonas aeruginosa, Bacillus megaterium, and Micrococcus luteus [1]. Specifically, analogues with substitutions or deletions in the N-terminal amphipathic region retained full potency against E. coli but exhibited marked reduction or complete loss of activity against P. aeruginosa [1]. Additionally, an aromatic residue at position 2 (Trp² in native Cecropin-A) was identified as essential for broad-spectrum activity across all tested bacteria [1]. In a separate SAR analysis, increasing net positive charge in Cecropin-A derivatives (analogue F3) yielded MIC values of 3.13–6.25 μM, comparable to native Cecropin-A, while analogues with higher α-helicity but lower net charge (F1) showed reduced antibacterial activity, establishing that net positive charge outweighs helicity as a determinant of potency [2].

Structure-activity relationship N-terminal amphipathic helix SAR-guided procurement Peptide engineering

Cecropin-A Synergy with β-Lactam Antibiotics: Enhanced Efficacy Against MDR Acinetobacter baumannii

In combination studies with clinically used β-lactam antibiotics against 32 MDR Acinetobacter baumannii isolates, Cecropin-A demonstrated synergistic effects when co-administered with β-lactam agents [1]. While the hybrid peptide CA(1-7)M(2-9)NH₂ and melittin also exhibited synergy with β-lactams, the combination of Cecropin-A with β-lactams achieved meaningful MIC reductions that could lower the required antibiotic dose, potentially mitigating toxicity and resistance emergence [1]. This synergistic property is not uniformly shared across all antimicrobial peptides and represents a distinguishing feature for applications involving polymicrobial or recalcitrant infections where combination therapy is indicated [1].

Antibiotic synergy Combination therapy β-lactam potentiation MDR Acinetobacter

Cecropin-A Application Scenarios: Evidence-Backed Selection Criteria for Research and Industrial Use


Therapeutic Development Requiring Maximal Selectivity and Low Mammalian Cytotoxicity

Based on the therapeutic index analysis establishing Cecropin-A as the most selective among 11 cationic AMPs tested—with the highest TI ranking above magainins and melittin [1]—this peptide is optimally suited for programs where in vivo administration or mammalian cell co-culture is required. The exceedingly low hemolytic activity (1% hemolysis at 800 μM for Cecropin-A-derived peptides) [2] makes native Cecropin-A the preferred scaffold for lead optimization in systemic or topical antimicrobial therapeutics, particularly when the target indication demands prolonged exposure or repeated dosing.

Multidrug-Resistant Gram-Negative Pathogen Research (Pseudomonas aeruginosa and Acinetobacter baumannii)

Cecropin-A's intact N-terminal amphipathic helix is essential for activity against Pseudomonas aeruginosa [3], distinguishing it from truncated or charge-modified analogs that retain only anti-E. coli activity. Additionally, Cecropin-A demonstrates an MIC range of 0.50–32 mg/L against MDR A. baumannii nosocomial isolates [4] and exhibits synergistic activity with β-lactam antibiotics against these strains [4]. This positions Cecropin-A as a critical positive control and reference compound for studies targeting non-fermenting Gram-negative MDR pathogens, particularly in academic and industrial antimicrobial discovery programs evaluating novel peptide scaffolds or combination regimens.

Candida albicans Antifungal Studies with Organism-Specific Potency Requirements

Cecropin-A exhibits fungicidal activity against yeast-phase Candida albicans with an MIC of 16 μmol/L, whereas the closely related Cecropin-B demonstrates a 2-fold more potent MIC of 8 μmol/L [5]. This quantitative differential informs procurement decisions for antifungal research: Cecropin-A serves as an appropriate reference compound for studies requiring a moderate-activity baseline, while Cecropin-B is indicated when maximal candidacidal potency is the primary selection criterion. Both peptides retain equivalent activity against S. aureus (MIC = 1 μmol/L) [5], enabling comparative mechanistic studies across bacterial and fungal targets.

Structure-Activity Relationship Studies and Peptide Engineering Scaffold Development

The well-characterized helix-hinge-helix architecture of Cecropin-A, wherein the N-terminal amphipathic helix (residues 1–11) connects via a Gly⁹-Ile¹⁰-Gly¹¹ hinge to the C-terminal hydrophobic helix [6], provides a validated scaffold for rational peptide engineering. SAR evidence demonstrates that modifications to this scaffold produce predictable, organism-specific changes in antimicrobial spectrum rather than uniform activity loss [3]. Cecropin-A is therefore the optimal starting template for programs designing novel hybrid peptides (e.g., Cecropin-A/melittin chimeras) or investigating the biophysical determinants of membrane selectivity and pore formation.

Technical Documentation Hub

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